molecular formula C14H15N3O B12234523 N-benzyl-6-ethylpyrimidine-4-carboxamide

N-benzyl-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12234523
M. Wt: 241.29 g/mol
InChI Key: HEVOVQKGIJFGBJ-UHFFFAOYSA-N
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Description

N-benzyl-6-ethylpyrimidine-4-carboxamide is a synthetic compound that has garnered attention in both academic and industrial research. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-benzyl-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H15N3O/c1-2-12-8-13(17-10-16-12)14(18)15-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,18)

InChI Key

HEVOVQKGIJFGBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethylpyrimidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine functional group. This process can be catalyzed or non-catalyzed, depending on the desired yield and purity . Common reagents used in this synthesis include carboxylic acids, amines, and coupling agents such as EDCI or DCC. The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary or secondary amines.

Scientific Research Applications

N-benzyl-6-ethylpyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has shown potential as an antifungal and antibacterial agent, making it valuable for developing new pharmaceuticals.

    Medicine: Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development, particularly in treating inflammatory diseases.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as succinate dehydrogenase (SDH), which plays a crucial role in the mitochondrial electron transport chain . By binding to the active site of SDH, the compound disrupts the enzyme’s function, leading to a decrease in cellular energy production and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide: This compound has a similar structure but with an ethoxy group instead of an ethyl group.

    Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a pyrimidine core but have a thieno ring, which imparts different biological activities.

Uniqueness

N-benzyl-6-ethylpyrimidine-4-carboxamide stands out due to its specific structural features, such as the benzyl and ethyl groups, which contribute to its unique reactivity and biological activity. Its ability to inhibit SDH and other enzymes makes it a valuable compound for developing new therapeutic agents .

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